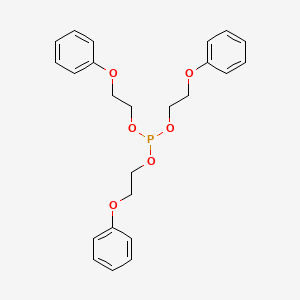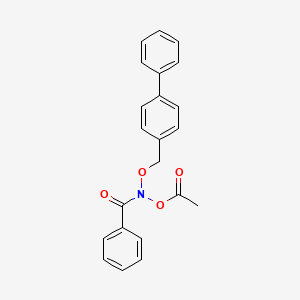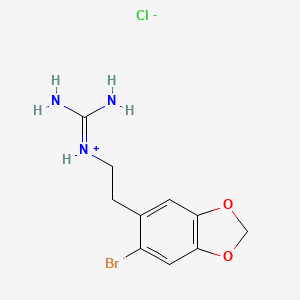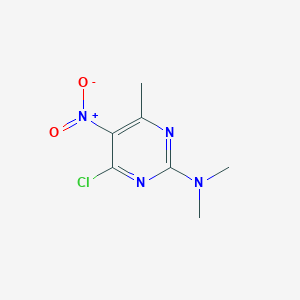
Triacetoxybutylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacetoxybutylstannane is an organotin compound with the chemical formula C10H18O6Sn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three acetoxy groups attached to a butylstannane core, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetoxybutylstannane can be synthesized through several methods. One common approach involves the reaction of butylstannane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The process involves the acetylation of butylstannane, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triacetoxybutylstannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylstannane oxide.
Reduction: It can be reduced to butylstannane.
Substitution: It can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Butylstannane oxide.
Reduction: Butylstannane.
Substitution: Various substituted butylstannane derivatives depending on the reagents used.
Scientific Research Applications
Triacetoxybutylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is employed in the study of biological systems and as a precursor for the synthesis of bioactive organotin compounds.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of triacetoxybutylstannane involves its interaction with molecular targets through the formation of covalent bonds. The acetoxy groups facilitate the transfer of the butylstannane moiety to target molecules, leading to the desired chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal centers.
Comparison with Similar Compounds
Similar Compounds
Triacetoxypropylstannane: Similar structure but with a propyl group instead of butyl.
Triacetoxyethylstannane: Contains an ethyl group instead of butyl.
Triacetoxyphenylstannane: Features a phenyl group in place of butyl.
Uniqueness
Triacetoxybutylstannane is unique due to its specific reactivity and the stability conferred by the butyl group. This makes it particularly useful in applications where longer carbon chains are advantageous, such as in polymer synthesis and certain biological studies.
Properties
CAS No. |
14764-54-6 |
|---|---|
Molecular Formula |
C10H18O6Sn |
Molecular Weight |
352.96 g/mol |
IUPAC Name |
[diacetyloxy(butyl)stannyl] acetate |
InChI |
InChI=1S/C4H9.3C2H4O2.Sn/c1-3-4-2;3*1-2(3)4;/h1,3-4H2,2H3;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
DIVTWACHZOQOBF-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](OC(=O)C)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





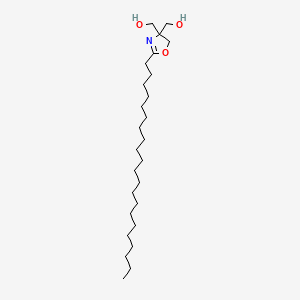
![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
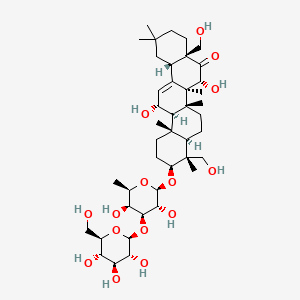

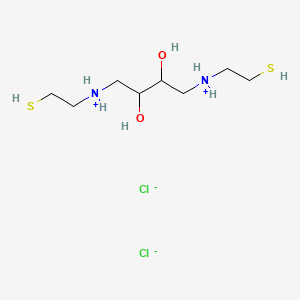
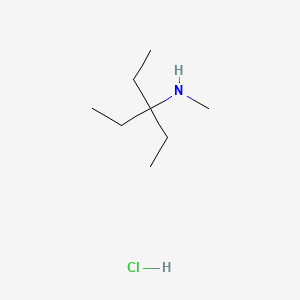
![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
